2-(Isopropylamino)nicotinonitrile
Overview
Description
2-(Isopropylamino)nicotinonitrile is a useful research compound. Its molecular formula is C9H11N3 and its molecular weight is 161.2 g/mol. The purity is usually 95%.
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Scientific Research Applications
Poly(N-isopropylacrylamide) and Copolymers in Biomedical Applications
Poly(N-isopropylacrylamide) (PNIPAAm) hydrogels, known for their thermo-responsive properties, have been extensively studied for their potential in biomedical applications. The ability of PNIPAAm to copolymerize and graft with synthetic polymers and biomolecules, combined with advanced methods of radical polymerization, has led to significant progress in its use for controlled delivery of active molecules, tissue engineering, regenerative medicine, and smart encapsulation of cells. Biodegradability and biocompatibility enhancements have been achieved using polymers like poly(ethylene glycol) (PEG) and poly(ε-caprolactone) (PCL), and biopolymers. Advances in three-dimensional bioprinting technology further the potential for creating medical devices and tools with thermal stimuli response, using PNIPAAm hydrogels (Lanzalaco & Armelin, 2017).
Microbial Degradation and Biochemical Mechanisms of Neonicotinoids
Neonicotinoids, synthetic nicotinoid derivatives with enhanced insecticidal capabilities, have seen widespread use in agriculture to control harmful insects and pests. However, their persistence in the environment poses significant toxicity risks to humans and animals. Systematic remediation of neonicotinoids is essential due to their environmental impact. Bioremediation, a cost-effective and eco-friendly approach, involves the use of neonicotinoid-degrading microorganisms such as Bacillus, Mycobacterium, and others, capable of degrading these compounds under various conditions. This review highlights the microbial degradation pathways of neonicotinoids, the enzymes involved, and their potential for contaminated site bioremediation (Pang et al., 2020).
Nanostructured Transition Metal Nitrides for Energy Storage
The development of advanced electrodes for energy storage and conversion has been a key strategy to meet the growing need for electrochemical power sources. Nanostructured transition metal nitrides offer improved electronic and ionic conduction, crucial for enhanced performance in energy storage and conversion applications. This review discusses the preparation and application of these materials as alternative electrode materials, emphasizing the need for nanostructured designs to balance electronic and ionic conduction for optimal electrochemical device performance (Dong et al., 2013).
Properties
IUPAC Name |
2-(propan-2-ylamino)pyridine-3-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3/c1-7(2)12-9-8(6-10)4-3-5-11-9/h3-5,7H,1-2H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTFMJXOQGAWSJU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1=C(C=CC=N1)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60439892 | |
Record name | 2-(ISOPROPYLAMINO)NICOTINONITRILE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60439892 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
28721-27-9 | |
Record name | 2-(ISOPROPYLAMINO)NICOTINONITRILE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60439892 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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